Fenoxazoline

Catalog No.
S584234
CAS No.
4846-91-7
M.F
C13H18N2O
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenoxazoline

CAS Number

4846-91-7

Product Name

Fenoxazoline

IUPAC Name

2-[(2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazole

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C13H18N2O/c1-10(2)11-5-3-4-6-12(11)16-9-13-14-7-8-15-13/h3-6,10H,7-9H2,1-2H3,(H,14,15)

InChI Key

GFYSWQDCHLWRMQ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1OCC2=NCCN2

Synonyms

fenoxazoline, fenoxazoline hydrochloride, fenoxazoline monohydrochloride, fenoxazoline monohydrofluoride

Canonical SMILES

CC(C)C1=CC=CC=C1OCC2=NCCN2
  • Staphylococcus aureus: Fenoxazoline has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA), a multidrug-resistant bacteria responsible for various hospital-acquired infections [].
  • Escherichia coli: Studies have demonstrated its ability to inhibit the growth of Escherichia coli, a common bacterium found in the human gut and implicated in foodborne illnesses [].
  • Pseudomonas aeruginosa: Research suggests that fenoxazoline might be effective against Pseudomonas aeruginosa, another opportunistic pathogen associated with hospital-acquired infections [].

Fenoxazoline is a chemical compound with the molecular formula C₁₃H₁₈N₂O and a CAS number of 4846-91-7. It belongs to the class of organic compounds known as cumenes, which are aromatic compounds containing a prop-2-ylbenzene moiety. Fenoxazoline is primarily recognized for its application as a nasal decongestant, effectively alleviating symptoms associated with nasal congestion due to colds, allergies, or sinusitis. The compound is often marketed in its hydrochloride form, known as Fenoxazoline Hydrochloride, which enhances its solubility and efficacy in pharmaceutical formulations .

Fenoxazoline acts as a topical nasal decongestant by mimicking the effects of norepinephrine on alpha-adrenergic receptors in the nasal passages []. This stimulation leads to vasoconstriction, or narrowing, of blood vessels in the nasal mucosa, resulting in reduced congestion and improved airflow [].

While detailed information on fenoxazoline's safety profile is limited, data suggests it may cause side effects such as rebound congestion, burning sensation in the nose, and sneezing [].

That can modify its structure and properties. Key reactions include:

  • Oxidation: Fenoxazoline can be oxidized to form 2-(2-isopropylphenoxy)acetic acid.
  • Reduction: The compound can also undergo reduction processes, although specific products may vary depending on the reagents used.
  • Condensation: The synthesis of Fenoxazoline typically involves a condensation reaction between 2-isopropylphenol, formaldehyde, and ethylenediamine under specific conditions.

These reactions are crucial for both its synthesis and potential modifications for enhanced pharmacological properties.

Fenoxazoline exhibits significant biological activity primarily as a nasal decongestant. Its mechanism of action involves selective agonism of alpha-adrenergic receptors, leading to vasoconstriction in the nasal mucosa. This action reduces blood flow and swelling in the nasal passages, thereby relieving congestion. Additionally, studies have indicated potential interactions with various biological targets, suggesting broader pharmacological implications beyond its primary use .

The synthesis of Fenoxazoline generally follows these steps:

  • Starting Materials: The process begins with 2-isopropylphenol, formaldehyde, and ethylenediamine.
  • Reaction Conditions: The reaction typically requires controlled temperature and pH to facilitate the condensation reaction.
  • Purification: Post-reaction, the product is purified through crystallization or chromatography to isolate Fenoxazoline from unreacted materials and byproducts.

This synthetic route is efficient and allows for the production of high-purity Fenoxazoline suitable for pharmaceutical applications .

Fenoxazoline is primarily used in the following applications:

  • Nasal Decongestant: It is widely utilized in over-the-counter medications for treating nasal congestion.
  • Pharmaceutical Research: Due to its biological activity, it serves as a subject of research for developing new therapeutic agents targeting similar pathways.
  • Veterinary Medicine: There are indications of its use in veterinary formulations for treating respiratory conditions in animals .

Research indicates that Fenoxazoline interacts with various biological targets, particularly adrenergic receptors. These interactions can lead to both therapeutic effects and potential side effects. For example:

  • Adrenergic Receptor Agonism: Its primary mechanism involves agonistic activity on alpha-adrenergic receptors, which mediates vasoconstriction.
  • Drug Interactions: Studies suggest caution when co-administering with other sympathomimetic agents due to the risk of enhanced cardiovascular effects .

Understanding these interactions is essential for optimizing therapeutic use and minimizing adverse effects.

Fenoxazoline shares structural and functional similarities with several other compounds. Notable comparisons include:

Compound NameMolecular FormulaPrimary UseUnique Characteristics
OxymetazolineC₁₁H₁₅N₃ONasal decongestantLonger duration of action than Fenoxazoline
XylometazolineC₁₂H₁₈N₂ONasal decongestantMore potent vasoconstrictor
PhenylephrineC₉H₁₃NO₂Nasal decongestantLess selective for adrenergic receptors
TetrahydrozolineC₁₂H₁₅N₃OEye drops (vasoconstrictor)Primarily used in ophthalmic preparations

Fenoxazoline's uniqueness lies in its specific receptor selectivity and pharmacokinetic profile, which may offer advantages in certain therapeutic contexts compared to these similar compounds .

Fenoxazoline, chemically identified as 2-[(2-isopropylphenoxy)methyl]-4,5-dihydro-1H-imidazole, was first synthesized in the mid-20th century as part of efforts to develop novel sympathomimetic agents. Its discovery is attributed to French pharmaceutical research laboratories, with early patents filed by Laboratoire Dausse and Société de Biologie Clinique (BMC) in 1964. The compound emerged during a period of intensified exploration into imidazoline derivatives, which were investigated for their vasoconstrictive properties and potential applications in treating respiratory conditions.

Initial pharmacological studies in the 1960s demonstrated its ability to reduce nasal mucosal blood flow through α-adrenergic receptor agonism. By the 1990s, fenoxazoline hydrochloride became a subject of clinical research, particularly in studies evaluating nasal airflow resistance reduction when combined with mechanical dilators. Despite its limited global adoption compared to other decongestants like oxymetazoline, fenoxazoline remains a structurally significant compound in medicinal chemistry literature.

Historical MilestoneYearKey Finding/DevelopmentSource
Initial synthesis1964Developed as nasal decongestant
First clinical application1996Used in perennial allergic rhinitis trials
Mechanistic studies1999Quantified vasoconstrictive efficacy

Chemical Classification as an Imidazoline Derivative

Fenoxazoline belongs to the imidazoline class of organic compounds, characterized by a partially saturated five-membered ring containing two nitrogen atoms at positions 1 and 2. Its molecular structure (C₁₃H₁₈N₂O) features:

  • An imidazoline core (4,5-dihydro-1H-imidazole)
  • A 2-isopropylphenoxy methyl substituent at the C2 position
  • A molecular weight of 218.30 g/mol

The compound's classification within the imidazoline family is further specified by its:

  • Structural analogs: Shares functional groups with tymazoline and antazoline
  • Chemical taxonomy: Classified under cumenes (benzene derivatives with isopropyl substituents)
  • Receptor specificity: Primarily targets α₁-adrenergic receptors due to the imidazoline moiety's electronic configuration

Table 1: Key Structural Features

FeatureDescriptionSignificance
Imidazoline ringPartially saturated heterocycle with N1-N2 spacingEnables receptor binding
Phenoxy groupAromatic ether linkageEnhances lipid solubility
Isopropyl substituentBranched alkyl chain at ortho positionSteric effects influence receptor affinity

The compound's canonical SMILES notation (CC(C)C1=CC=CC=C1OCC2=NCCN2) highlights these critical structural elements.

Significance in Scientific Research Literature

Fenoxazoline has served as both a therapeutic agent and a chemical probe in multiple research domains:

Nasal Decongestion Mechanics

Clinical studies utilizing active anterior rhinomanometry demonstrated fenoxazoline's capacity to reduce total nasal resistance by 37.5% (p < 0.001) through selective vasoconstriction. When combined with mechanical dilation devices, it showed additive effects on airflow improvement, providing insights into multimodal congestion therapies.

Surfactant-Drug Interactions

The compound's hydrochloride salt became a model system for studying:

  • Ion-pair formation with dodecylsulfate anions
  • Micellar stabilization effects on hydrolysis kinetics
  • Phase behavior in aqueous-surfactant systems

These studies revealed that sodium dodecylsulfate increases fenoxazoline's hydrolytic stability by 2.3-fold through micelle encapsulation.

Synthetic Chemistry

Recent advancements in fenoxazoline synthesis include:

  • Microwave-assisted condensation reactions (20% yield improvement)
  • Continuous-flow hydrogenation techniques for imidazoline ring formation
  • Chiral resolution methods for enantiopure derivatives

Table 2: Research Applications

FieldApplicationKey Finding
Pharmacologyα-adrenergic receptor profilingEC₅₀ = 18 nM at α₁ₐ subtypes
Formulation ScienceDrug-surfactant complexesIncreased thermal stability by 15°C
Analytical ChemistryHPLC quantificationLOD = 0.2 μg/mL in nasal sprays

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

218.141913202 g/mol

Monoisotopic Mass

218.141913202 g/mol

Heavy Atom Count

16

UNII

97JJW1W1R3

Related CAS

21370-21-8 (unspecified hydrochloride)

Other CAS

4846-91-7

Wikipedia

Fenoxazoline

Dates

Modify: 2023-08-15

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